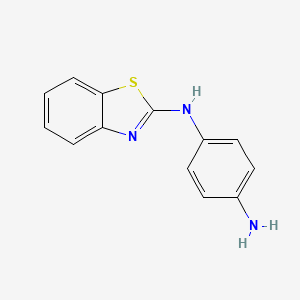
1,4-Benzenediamine, N-2-benzothiazolyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenediamine, N-2-benzothiazolyl- is a compound that combines the structural elements of 1,4-benzenediamine and benzothiazole. This compound is known for its significant biological and pharmaceutical activities, making it a valuable subject of study in various scientific fields .
Métodos De Preparación
The synthesis of 1,4-Benzenediamine, N-2-benzothiazolyl- typically involves the condensation of 2-aminobenzenethiol with aldehydes, ketones, acids, or acyl chlorides, followed by cyclization. Industrial production methods often utilize thioamide or carbon dioxide as raw materials, promoting green chemistry principles .
Análisis De Reacciones Químicas
1,4-Benzenediamine, N-2-benzothiazolyl- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like halogens or alkylating agents.
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1,4-Benzenediamine, N-2-benzothiazolyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits significant antibacterial and antifungal properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,4-Benzenediamine, N-2-benzothiazolyl- involves its interaction with various molecular targets and pathways. It can inhibit enzymes such as dihydroorotase, DNA gyrase, and peptide deformylase, disrupting essential biological processes in microorganisms. This inhibition leads to the compound’s antibacterial and antifungal effects .
Comparación Con Compuestos Similares
1,4-Benzenediamine, N-2-benzothiazolyl- can be compared with other benzothiazole derivatives, such as:
- 2-Aminobenzothiazole
- 6-Nitrobenzothiazole
- 2-Mercaptobenzothiazole
These compounds share similar structural features but differ in their specific biological activities and applications. The uniqueness of 1,4-Benzenediamine, N-2-benzothiazolyl- lies in its combination of 1,4-benzenediamine and benzothiazole, which enhances its biological activity and makes it a versatile compound for various applications .
Propiedades
Número CAS |
5677-17-8 |
|---|---|
Fórmula molecular |
C13H11N3S |
Peso molecular |
241.31 g/mol |
Nombre IUPAC |
4-N-(1,3-benzothiazol-2-yl)benzene-1,4-diamine |
InChI |
InChI=1S/C13H11N3S/c14-9-5-7-10(8-6-9)15-13-16-11-3-1-2-4-12(11)17-13/h1-8H,14H2,(H,15,16) |
Clave InChI |
JSUWBBQTCBPTNM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N=C(S2)NC3=CC=C(C=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


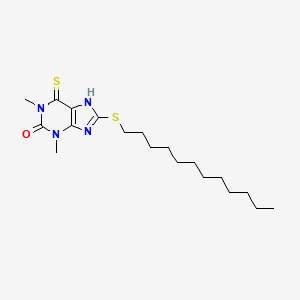
![ethyl (4E)-4-[(4-nitrophenyl)hydrazinylidene]pentanoate](/img/structure/B14736511.png)
![2-[(2-Amino-2-oxoethyl)sulfanyl]-2-phenylbutanamide](/img/structure/B14736514.png)
![Ethyl (1R,2S)-2-[(trimethylsilyl)methyl]cyclopropane-1-carboxylate](/img/structure/B14736523.png)
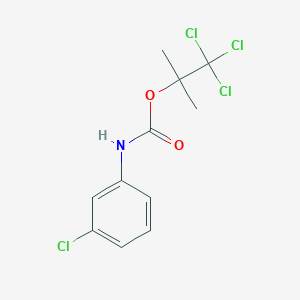
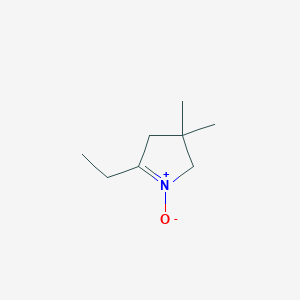

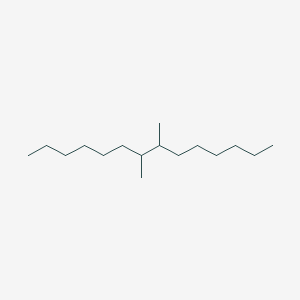
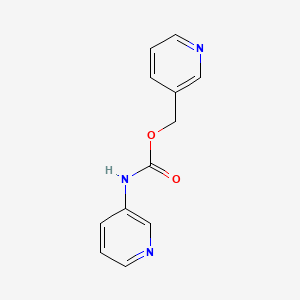


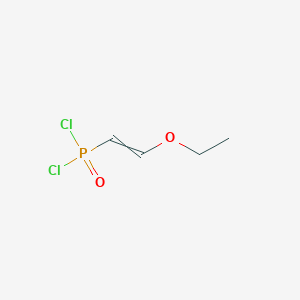
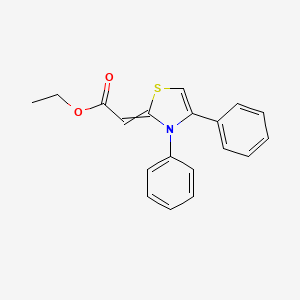
![4,4'-{[4-(Dimethylamino)phenyl]methanediyl}bis(2-chloro-n,n-diethylaniline)](/img/structure/B14736594.png)
